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Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

Cat. No.: B11932703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of various brominated acetone

derivatives, including monobromoacetone, 1,1-dibromoacetone, 1,3-dibromoacetone, and

1,1,3-tribromoacetone. The objective is to offer a comprehensive reference for the identification

and characterization of these compounds using infrared (IR) spectroscopy, nuclear magnetic

resonance (NMR) spectroscopy, and mass spectrometry (MS). The information herein is crucial

for researchers in organic synthesis, drug development, and analytical chemistry where these

compounds may be synthesized, utilized as intermediates, or identified as byproducts.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the discussed brominated

acetone derivatives.

Table 1: Infrared (IR) Spectroscopy Data
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Compound Key IR Absorptions (cm⁻¹) Functional Group

Monobromoacetone ~1725 (s) C=O (carbonyl) stretch

~1250 (m) C-C stretch

~650 (m) C-Br stretch

1,1-Dibromoacetone ~1730 (s) C=O (carbonyl) stretch

Not specified C-C stretch

Not specified C-Br stretch

1,3-Dibromoacetone 1700-1750 (s)[1] C=O (carbonyl) stretch

Fingerprint region C-Br stretch[1]

1,1,3-Tribromoacetone Not specified C=O (carbonyl) stretch

Not specified C-C stretch

Not specified C-Br stretch

Table 2: ¹H NMR Spectroscopy Data (CDCl₃)

Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

Monobromoacetone 2.37 s CH₃

3.97 s CH₂Br

1,1-Dibromoacetone Not specified Not specified CH₃

Not specified Not specified CHBr₂

1,3-Dibromoacetone ~4.15[1] s CH₂Br

1,1,3-

Tribromoacetone
Not specified Not specified CH₂Br

Not specified Not specified CHBr₂
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Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment

Monobromoacetone 26.5 CH₃

36.2 CH₂Br

200.1 C=O

1,1-Dibromoacetone Not specified CH₃

Not specified CHBr₂

Not specified C=O

1,3-Dibromoacetone Not specified CH₂Br

Not specified C=O

1,1,3-Tribromoacetone Not specified CH₂Br

Not specified CHBr₂

Not specified C=O

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

Monobromoacetone 136/138 (approx. 1:1 ratio) 43 (CH₃CO⁺), 93/95 (M-CH₃)⁺

1,1-Dibromoacetone Not specified Not specified

1,3-Dibromoacetone
214/216/218 (approx. 1:2:1

ratio)
Not specified

1,1,3-Tribromoacetone
292/294/296/298 (approx.

1:3:3:1 ratio)
Not specified

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented. Actual parameters may need to be optimized based on the specific instrument and

sample concentration.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For liquid samples like monobromoacetone, a neat spectrum can be

obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium

bromide (KBr) plates to form a thin film. For solid samples, a KBr pellet is prepared by

grinding a small amount of the sample with dry KBr powder and pressing the mixture into a

transparent disk.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from

the sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to

identify the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-20 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

Key parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This typically

requires a larger number of scans than ¹H NMR due to the lower natural abundance of the

¹³C isotope.
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Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and

integration values (for ¹H NMR) are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source, typically via a direct

insertion probe for pure solids or liquids, or through a gas chromatograph (GC-MS) for

volatile compounds.

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z).

Data Analysis: The mass spectrum shows the relative abundance of different ions. The

molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation

pattern provides information about the structure of the molecule. The isotopic distribution,

particularly for bromine (⁷⁹Br and ⁸¹Br isotopes in a nearly 1:1 ratio), is a key feature in

identifying brominated compounds.

Visualizations
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of

brominated acetone derivatives.
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Caption: Workflow for the spectroscopic comparison of brominated acetones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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